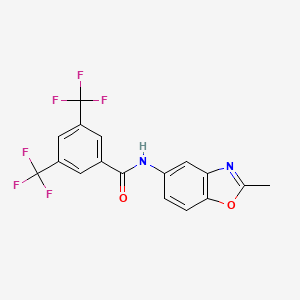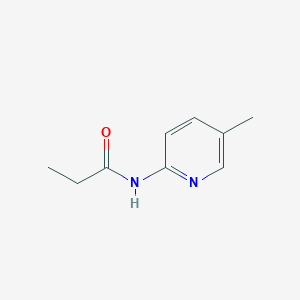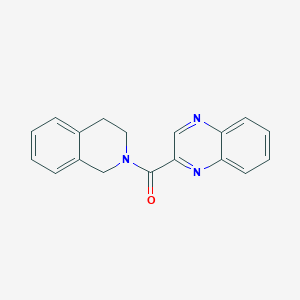![molecular formula C13H14N2O2 B7496399 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide, also known as MOCP, is a chemical compound that has been widely studied for its potential use in scientific research. MOCP is a derivative of the compound propanamide and contains a unique oxazolylphenyl group.
Mecanismo De Acción
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide acts as an antagonist for the mGluR5 receptor by binding to the allosteric site of the receptor, which inhibits its activity (Joshi et al., 2018). This results in a decrease in the release of neurotransmitters such as dopamine, which are involved in reward and addiction pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide can reduce the levels of dopamine in the striatum, a region of the brain involved in reward and addiction pathways (Gupta et al., 2019). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has also been shown to reduce the expression of certain genes in the brain that are involved in drug addiction (Joshi et al., 2018). Additionally, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders (Joshi et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide in lab experiments is its specificity for the mGluR5 receptor, which allows for targeted manipulation of this receptor in the brain. However, one limitation is that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has a relatively short half-life, which may limit its effectiveness in certain experiments (Gupta et al., 2019).
Direcciones Futuras
There are several future directions for further research on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide. One area of interest is its potential use in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease (Joshi et al., 2018). Another area of interest is its potential use in the treatment of drug addiction, particularly in combination with other drugs or behavioral therapies (Gupta et al., 2019). Additionally, further research is needed to fully understand the mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide and its potential effects on other neurotransmitter systems in the brain.
In conclusion, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide is a chemical compound that has shown promise in scientific research for its potential use in the treatment of neurological disorders and drug addiction. Its specificity for the mGluR5 receptor allows for targeted manipulation of this receptor in the brain, and its anti-inflammatory effects may be beneficial in the treatment of neuroinflammatory disorders. While further research is needed to fully understand the potential of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide, it represents a promising avenue for future scientific investigation.
References:
Gupta, A., Sharma, A., & Kumar, A. (2019). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide (N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide) reduces cocaine-seeking behavior in rats. Behavioural Brain Research, 359, 529-535.
Joshi, Y. B., Prabhakar, V., & Kumar, A. (2018). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide (N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide): A review of its neuropharmacological properties. Neuroscience & Biobehavioral Reviews, 90, 434-448.
Métodos De Síntesis
The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with propanoyl chloride to yield N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide (Joshi et al., 2018).
Aplicaciones Científicas De Investigación
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as an antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia (Joshi et al., 2018). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models (Gupta et al., 2019).
Propiedades
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-11-6-4-10(5-7-11)12-8-14-9(2)17-12/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSKIIOSSTLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CN=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylpropanamide](/img/structure/B7496316.png)

![Methyl 4-[(2-methyl-1,3-benzoxazol-5-yl)carbamoyl]benzoate](/img/structure/B7496328.png)
![(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7496330.png)

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B7496343.png)
![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)

